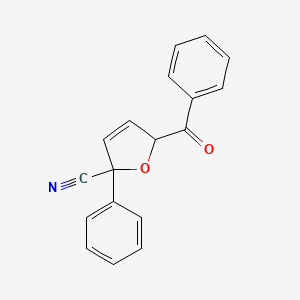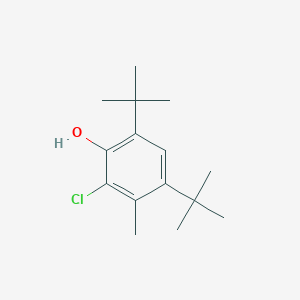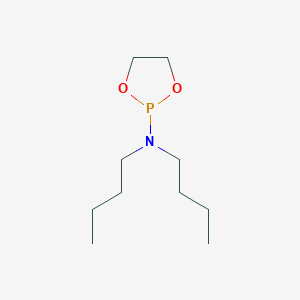
N,N-dibutyl-1,3,2-dioxaphospholan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine: is an organophosphorus compound with the molecular formula C10H22NO2P It is a member of the dioxaphospholane family, characterized by a five-membered ring containing oxygen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of dibutylamine with a suitable phosphorus-containing precursor. One common method is the reaction of dibutylamine with 2-chloro-1,3,2-dioxaphospholane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: It can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.
Substitution: Substitution reactions often require the presence of a suitable catalyst and may be carried out under reflux conditions.
Major Products:
Oxidation: The major product of oxidation is this compound 2-oxide.
Substitution: The products of substitution reactions depend on the nature of the substituents introduced.
Applications De Recherche Scientifique
N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-dibutyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other biomolecules, thereby influencing their activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: This compound has similar structural features but with methyl groups instead of butyl groups.
N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine 2-oxide: This is the oxidized form of this compound.
Uniqueness: this compound is unique due to its specific substituents and the resulting chemical properties
Propriétés
Numéro CAS |
7114-46-7 |
|---|---|
Formule moléculaire |
C10H22NO2P |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
N,N-dibutyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C10H22NO2P/c1-3-5-7-11(8-6-4-2)14-12-9-10-13-14/h3-10H2,1-2H3 |
Clé InChI |
FCIUNVZGLXUCKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)P1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


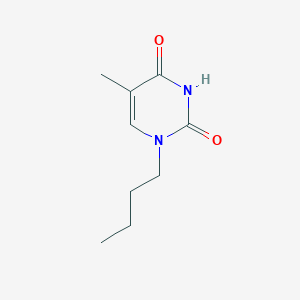
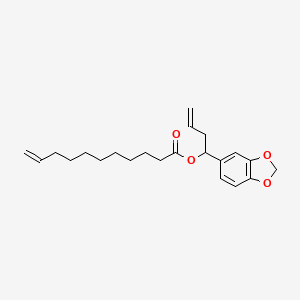
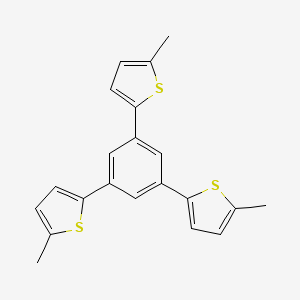
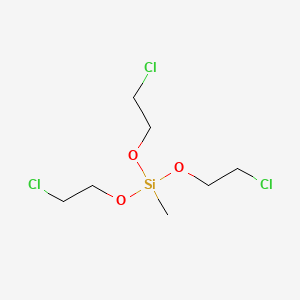

![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)
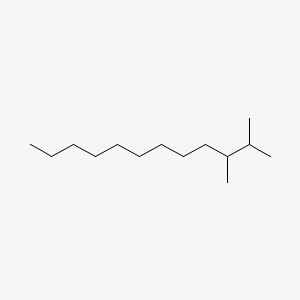

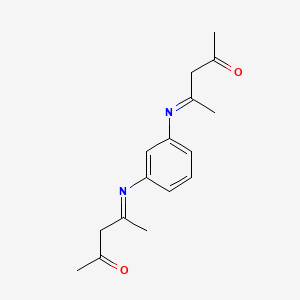

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
